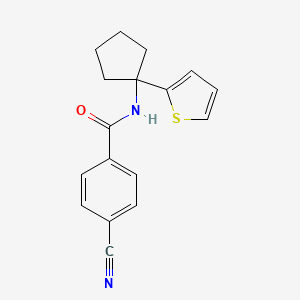

4-cyano-N-(1-(thiophen-2-yl)cyclopentyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-cyano-N-(1-(thiophen-2-yl)cyclopentyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a cyano group, a thiophene ring, and a cyclopentyl group .

Synthesis Analysis

While the specific synthesis of this compound is not available, similar compounds are often synthesized through cyanoacetylation of amines . This involves the reaction of various substituted aryl or heteryl amines with alkyl cyanoacetates .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The thiophene ring is a five-membered heterocyclic compound containing sulfur . The cyclopentyl group is a cycloalkane ring with five carbon atoms .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The cyano group, the amide group, and the thiophene ring could all potentially participate in various chemical reactions .Scientific Research Applications

Heterocyclic Synthesis and Sensing Applications

- Heterocyclic Compound Synthesis : A study by Mohareb et al. (2004) discussed the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, exploring their reactivity towards different nitrogen nucleophiles to yield various heterocyclic derivatives, highlighting the chemical's potential in creating complex heterocyclic structures Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004.

- Cyanide and Fluoride Detection : Tomasulo et al. (2006) designed heterocyclic compounds for colorimetric detection of cyanide, demonstrating the role of such chemicals in environmental monitoring and safety Tomasulo, Sortino, White, & Raymo, 2006. Similarly, Younes et al. (2020) synthesized derivatives for the colorimetric sensing of fluoride anions, indicating the application in detecting and monitoring fluoride levels Younes, Hussein, Shtaiwi, Shahrokhi, Abu Safieh, & Zhao, 2020.

Polymer and Material Science

- Electron Acceptors in Polymers : Casey et al. (2015) investigated cyano substituted benzothiadiazole as an electron acceptor in conjugated polymers, showcasing its ability to induce n-type behavior, which is crucial for electronic and optoelectronic applications Casey, Han, Fei, White, Anthopoulos, & Heeney, 2015.

Pharmaceutical and Medicinal Chemistry

- Antibiotic and Antibacterial Drugs : Ahmed (2007) focused on the synthesis of new antibiotic and antibacterial drugs using 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide, emphasizing the chemical's potential in developing new therapeutic agents Ahmed, 2007.

Catalysis and Chemical Transformations

- Selective Hydrogenation Catalysts : Wang et al. (2011) reported on a palladium catalyst supported on mesoporous graphitic carbon nitride for the selective hydrogenation of phenol derivatives in aqueous media, underlining the chemical's applicability in green chemistry and sustainable industrial processes Wang, Yao, Li, Su, & Antonietti, 2011.

Future Directions

Properties

IUPAC Name |

4-cyano-N-(1-thiophen-2-ylcyclopentyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c18-12-13-5-7-14(8-6-13)16(20)19-17(9-1-2-10-17)15-4-3-11-21-15/h3-8,11H,1-2,9-10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESLYZJEXJHEGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-Chloro-4-(3,4-dimethylphenyl)sulfonylquinolin-3-yl]-phenylmethanone](/img/structure/B2927324.png)

![2-[2-(2-Bromo-4-methylphenoxy)ethylsulfanyl]pyrimidine](/img/structure/B2927325.png)

![Methyl 3-[[2-(cyanomethylamino)-2-oxoethyl]amino]adamantane-1-carboxylate](/img/structure/B2927326.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide](/img/structure/B2927328.png)

![benzyl 2-(1-methyl-2,4-dioxo-7-phenyl-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate](/img/no-structure.png)

![1-(2-methoxyphenyl)-4-methyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2927334.png)

![1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2927336.png)

![3-[2-(phenylamino)-6H-1,3,4-thiadiazin-5-yl]chromen-2-one](/img/structure/B2927341.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2927344.png)